5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline
Description
Properties
IUPAC Name |
5-(azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5/c22-16-11-9-15(10-12-16)19-21-23-20(26-13-5-1-2-6-14-26)17-7-3-4-8-18(17)27(21)25-24-19/h3-4,7-12H,1-2,5-6,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGNEUWUGIGPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Azidobenzonitrile Derivatives
Reaction of o-azidobenzonitrile with active methylene compounds (e.g., phenylacetonitrile) under basic conditions yields 5-amino-v-triazolo[1,5-a]quinazolines. For instance, condensation with cyanoacetic acid derivatives generates intermediate triazoles, which undergo acid-mediated rearrangement to 4-aminoquinazolines. This method provides high yields (>80%) but requires precise control of acidic conditions to prevent over-degradation.
Nitro Reduction and Spontaneous Cyclization
An alternative approach involves nitro-substituted precursors. Hydrogenation of 3-nitroquinazoline derivatives using a palladium/alumina catalyst reduces the nitro group to an amine, triggering spontaneous cyclization to form the triazole ring. This method, optimized under mild conditions (H₂, rt, 12 h), avoids harsh acids and achieves cyclization yields of 65–90%.
Functionalization at Position 5: Azepan-1-yl Installation
The seven-membered azepane ring is introduced through nucleophilic substitution or transition metal-catalyzed amination:
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 5-bromo-triazoloquinazoline with azepane employs Pd₂(dba)₃ and Xantphos as ligands in toluene at 110°C. This method achieves 70–85% yields and tolerates steric bulk, making it ideal for secondary amines like azepane.
Nucleophilic Aromatic Substitution
Activation of position 5 with electron-withdrawing groups (e.g., NO₂) enables displacement by azepane under basic conditions (K₂CO₃, DMF, 100°C). While less efficient (50–65% yields), this route avoids precious metal catalysts.
Integrated Synthetic Pathways
Combining these steps, two optimized routes emerge:
Sequential Cross-Coupling and Amination
- Core Synthesis : Prepare 5-amino-3-bromo-triazolo[1,5-a]quinazoline via o-azidobenzonitrile cyclization.
- Suzuki Coupling : Introduce 4-chlorophenyl using Pd catalysis.
- Buchwald-Hartwig Amination : Install azepane at position 5.
Overall Yield : 35–45% over three steps.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Competing Side Reactions
- Homocoupling : Minimized by degassing solvents and using excess boronic acid in Suzuki reactions.
- Over-Oxidation : Controlled by limiting H₂ exposure during nitro reductions.
Comparative Analysis of Methods
| Method | Key Step | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Sequential Cross-Coupling | Suzuki + Buchwald-Hartwig | 35–45% | High regioselectivity | Pd catalyst cost |
| Late-Stage Amination | Mitsunobu substitution | 25–40% | No transition metals | Lower yields, harsh conditions |
Chemical Reactions Analysis
Types of Reactions
5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with various nucleophiles.
Scientific Research Applications
Medicinal Chemistry
5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline is being investigated for its anticancer properties. Studies have suggested that its ability to interfere with microtubule dynamics can inhibit the growth of various cancer cell lines. This property positions it as a potential candidate for the development of new anticancer therapies .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases .
Neuropharmacology
There is emerging interest in the neuropharmacological effects of this compound. Its structural similarities to other bioactive molecules suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems or exhibiting neuroprotective effects .
Material Science
In addition to biological applications, this compound can serve as a building block in the synthesis of novel materials with unique properties. Its heterocyclic structure allows for modifications that can lead to materials with specific electronic or optical characteristics .
Synthetic Routes
- Cyclization Reaction : The synthesis often begins with the cyclization of appropriate precursors such as azepane and a triazole derivative in the presence of a catalyst (e.g., palladium on carbon) and solvent (e.g., dimethylformamide).
- Purification : Following synthesis, purification techniques such as chromatography are employed to isolate the desired product with high purity .
Industrial Production
For large-scale production, methods may be adapted to optimize yield and purity using continuous flow reactors and advanced purification techniques .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of triazoloquinazolines exhibited significant cytotoxic effects on various cancer cell lines. The study highlighted the importance of structural modifications on biological activity and suggested further exploration of compounds like this compound for drug development .
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, researchers evaluated several triazoloquinazoline derivatives against common bacterial strains. The findings indicated that specific modifications led to enhanced antibacterial activity, paving the way for developing new antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism of action of 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The triazolo[1,5-a]quinazoline scaffold is highly modular, with substitutions significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key derivatives:
Table 1: Comparison of Triazoloquinazoline Derivatives
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 4-chlorophenyl group increases logP values compared to polar substituents (e.g., methylsulfonyl in ), favoring blood-brain barrier penetration .
- Metabolic Stability : Bulky substituents like azepane may reduce oxidative metabolism compared to smaller alkyl chains, as seen in dihydroimidazo[1,5-a]pyrazine derivatives () .
Key Differentiators of 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline
Substituent Synergy : The combination of azepane (flexibility) and 4-chlorophenyl (lipophilicity) balances receptor affinity and bioavailability, distinguishing it from rigid, highly aromatic analogs .
Adenine Mimicry: While lacking direct nucleoside-like groups (e.g., 5-aminopyrazolo in ), its planar triazoloquinazoline core effectively mimics adenine, critical for adenosine receptor binding .
Synthetic Accessibility : Unlike fluorophores requiring multistep biphenyl synthesis (), the target compound’s synthesis may prioritize functional group compatibility over aromatic extension .
Biological Activity
Overview
5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This compound features a triazoloquinazoline core structure, which is known for its diverse pharmacological effects.
The biological activity of this compound is primarily linked to its interaction with microtubules. Compounds with similar structures have been shown to disrupt microtubule dynamics, leading to inhibition of cell division and alterations in cellular processes. This mechanism is critical in the development of anticancer agents, as targeting microtubules can effectively halt the proliferation of cancer cells.
Target Interaction
Research indicates that this compound may interact with various biological targets including:
- Microtubules : Potentially leading to cell cycle arrest.
- Inflammatory Pathways : Involvement in modulating inflammatory responses by affecting key signaling molecules such as NF-κB and COX-2 .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
-
Antimicrobial and Anticancer Activity :
- A study reported that derivatives of triazoloquinazolines exhibited significant antimicrobial properties against various bacterial strains. The specific compound this compound was noted for its moderate activity against Gram-positive bacteria.
- In cancer models, compounds with similar triazolo structures have shown promising results in inhibiting tumor growth through microtubule stabilization or disruption .
-
Anti-inflammatory Properties :
- Research highlighted the anti-inflammatory effects of related compounds, suggesting that this compound could similarly affect inflammatory markers such as IL-1β and COX-2. In vivo studies demonstrated a reduction in inflammatory responses in carrageenan-induced models, indicating potential therapeutic applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyrazine | Heterocyclic | Antimicrobial and anticancer |
| Pyrazolo[1,5-a]quinazoline | Heterocyclic | Anti-inflammatory and anticancer |
| Triazolo[1,5-c]quinazoline | Heterocyclic | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline?
- Methodology : The compound can be synthesized via cyclocondensation reactions. A typical approach involves:
Reacting hydrazine derivatives with carbonyl-containing precursors (e.g., 4-chlorobenzaldehyde) in glacial acetic acid or propan-2-ol under reflux (2–24 hours).
Using nitrogen atmosphere to prevent oxidation.
Purification via recrystallization from methanol or DMF .
- Key parameters : Solvent choice (propan-2-ol with acid catalysts like HCl), temperature control (20–80°C), and stoichiometric ratios (1:1 for amine/aldehyde) .
Q. How is structural characterization performed for triazoloquinazoline derivatives?
- Analytical workflow :
- 1H/13C NMR : Assign peaks based on coupling constants (e.g., δ 7.99 ppm for aromatic protons) .
- LC-MS : Confirm molecular weight (e.g., m/z = 321 [M+1] for analogs) .
- Elemental analysis : Validate C/H/N ratios (e.g., C: 71.23%, H: 6.29%, N: 17.49%) .
Q. What in vitro assays are used to evaluate antimicrobial activity?
- Protocol :
Use Mueller–Hinton agar and standard strains (e.g., S. aureus, E. coli).
Prepare compound solutions in DMF/dioxane (10–100 µg/mL).
Compare inhibition zones with reference drugs (e.g., ketoconazole for fungi) .
- Data interpretation : Minimum inhibitory concentration (MIC) values < 50 µg/mL indicate promising activity .
Advanced Research Questions
Q. How can reaction yields be optimized for analogs with bulky substituents (e.g., azepan-1-yl)?
- Strategies :
- Use high-boiling solvents (e.g., DMF) to enhance solubility of bulky intermediates .
- Introduce microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours) .
- Employ computational tools (e.g., DFT) to predict steric hindrance and optimize substituent positioning .
Q. How to resolve contradictions in bioactivity data across studies?
- Troubleshooting :
Validate assay conditions (e.g., pH, inoculum size) to ensure reproducibility .
Cross-test with structurally related controls (e.g., 3-(4-fluorophenyl) analogs) to isolate substituent effects .
Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Approach :
- Molecular docking : Map interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
- QSAR models : Use Hammett constants for substituents (σ) to correlate electronic effects with MIC values .
- Example : Fluorophenyl groups enhance antibacterial activity due to increased lipophilicity (logP > 3.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
